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molecular formula C12H17ClN4O2 B8419950 4-Chloro-5-(4-methyl-piperazin-1-yl)-2-nitro-N-methyl-aniline

4-Chloro-5-(4-methyl-piperazin-1-yl)-2-nitro-N-methyl-aniline

Cat. No. B8419950
M. Wt: 284.74 g/mol
InChI Key: IXYBTWTVYKYFHL-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

The sub-title compound was prepared from N-methylpiperazine (200 mg, 2.0 mmol), 4,5-dichloro-N-methyl-2-nitroaniline (442 mg, 2.0 mmol) and potassium carbonate (304 mg, 2.2 mmol) in DMF (10 mL) in accordance to example 9 step (d).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Cl:8][C:9]1[C:16](Cl)=[CH:15][C:12]([NH:13][CH3:14])=[C:11]([N+:18]([O-:20])=[O:19])[CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:8][C:9]1[C:16]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[CH:15][C:12]([NH:13][CH3:14])=[C:11]([N+:18]([O-:20])=[O:19])[CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
442 mg
Type
reactant
Smiles
ClC1=CC(=C(NC)C=C1Cl)[N+](=O)[O-]
Name
Quantity
304 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(NC)C=C1N1CCN(CC1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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